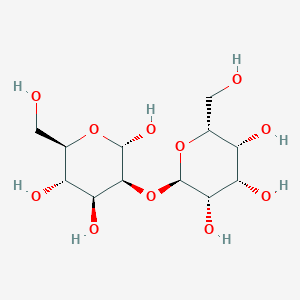
2-O-Talopyranosylmannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-Talopyranosylmannopyranoside is a complex carbohydrate molecule that has been the subject of scientific research for many years. This molecule is composed of two different sugar molecules, talose and mannose, which are linked together in a specific way. The unique structure of 2-O-Talopyranosylmannopyranoside makes it an interesting molecule to study, as it has the potential to be used in a variety of scientific applications.
Mécanisme D'action
The mechanism of action of 2-O-Talopyranosylmannopyranoside is not fully understood. However, it is believed that this molecule works by inhibiting certain enzymes in the body that are involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects
Studies have shown that 2-O-Talopyranosylmannopyranoside has a number of biochemical and physiological effects. It has been shown to reduce inflammation in the body, which can help to alleviate symptoms of diseases such as arthritis. Additionally, this molecule has been shown to have anti-cancer properties, making it a promising candidate for the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-O-Talopyranosylmannopyranoside in lab experiments is that it is a complex molecule that can be used to study a variety of different biological processes. However, one limitation is that the synthesis of this molecule can be challenging and time-consuming, which can make it difficult to obtain large quantities for research purposes.
Orientations Futures
There are a number of future directions for research on 2-O-Talopyranosylmannopyranoside. One area of interest is in the development of new drugs and therapies based on this molecule. Additionally, researchers are interested in further elucidating the mechanism of action of 2-O-Talopyranosylmannopyranoside, as well as exploring its potential use in other scientific applications. Finally, there is ongoing research into improving the synthesis of this molecule, which could make it more readily available for research purposes.
Conclusion
In conclusion, 2-O-Talopyranosylmannopyranoside is a complex carbohydrate molecule that has been the subject of extensive scientific research. This molecule has a variety of potential applications, including the development of new drugs and therapies. While there are challenges associated with the synthesis of this molecule, ongoing research is exploring ways to overcome these limitations. Overall, the study of 2-O-Talopyranosylmannopyranoside has the potential to lead to significant advancements in the field of science and medicine.
Méthodes De Synthèse
The synthesis of 2-O-Talopyranosylmannopyranoside involves the use of several different chemical reactions. The first step is the protection of the hydroxyl groups on the sugar molecules using specific chemical groups. This is followed by the coupling of the protected sugar molecules using a glycosylation reaction. Finally, the protecting groups are removed to yield the final product, 2-O-Talopyranosylmannopyranoside.
Applications De Recherche Scientifique
2-O-Talopyranosylmannopyranoside has been studied extensively for its potential use in various scientific applications. One area of research has been in the development of new drugs and therapies. This molecule has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new treatments.
Propriétés
Numéro CAS |
123050-22-6 |
|---|---|
Nom du produit |
2-O-Talopyranosylmannopyranoside |
Formule moléculaire |
C12H22O11 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
(2S,3S,4S,5S,6R)-6-(hydroxymethyl)-3-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9+,10+,11+,12-/m1/s1 |
Clé InChI |
HIWPGCMGAMJNRG-LNLVSYAUSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O[C@@H]2[C@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Autres numéros CAS |
123050-22-6 |
Synonymes |
2-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside 2-O-talopyranosylmannopyranoside 2-O-TPMP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)



![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)

